![molecular formula C20H14O3 B12433441 3-[4-(hydroxymethyl)phenyl]-1H-benzo[f]chromen-1-one](/img/structure/B12433441.png)
3-[4-(hydroxymethyl)phenyl]-1H-benzo[f]chromen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-Naphthoflavone-CH2-OH, also known as alpha-Naphthoflavone-CH2-OH, is a synthetic flavone derivative. It is a potent inhibitor of the enzyme aromatase, which converts testosterone to estrogen. This compound is known for its significant biological activities and is widely used in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: A-Naphthoflavone-CH2-OH can be synthesized from 2-naphthol and cinnamaldehyde. The reaction involves the condensation of 2-naphthol with cinnamaldehyde in the presence of a base, followed by cyclization to form the flavone structure .
Industrial Production Methods: In industrial settings, the synthesis of A-Naphthoflavone-CH2-OH involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: A-Naphthoflavone-CH2-OH undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Substituted flavones.
Wissenschaftliche Forschungsanwendungen
A-Naphthoflavone-CH2-OH has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on enzyme activity and gene expression.
Medicine: Investigated for its potential as a chemopreventive agent and its role in hormone-related cancers.
Industry: Used in the development of pharmaceuticals and as a component in various chemical formulations
Wirkmechanismus
A-Naphthoflavone-CH2-OH exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of testosterone to estrogen. This inhibition leads to a decrease in estrogen levels, which can be beneficial in conditions such as hormone-dependent cancers. The compound also interacts with cytochrome P450 enzymes, affecting the metabolism of various substrates .
Vergleich Mit ähnlichen Verbindungen
Beta-Naphthoflavone: Another naphthoflavone derivative with similar biological activities but different structural features.
7,8-Benzoflavone: A potent inhibitor of aromatase, similar to A-Naphthoflavone-CH2-OH.
Uniqueness: A-Naphthoflavone-CH2-OH is unique due to its specific inhibition of aromatase and its ability to modulate cytochrome P450 enzymes. This makes it a valuable tool in research related to hormone regulation and cancer therapy .
Eigenschaften
Molekularformel |
C20H14O3 |
|---|---|
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
3-[4-(hydroxymethyl)phenyl]benzo[f]chromen-1-one |
InChI |
InChI=1S/C20H14O3/c21-12-13-5-7-15(8-6-13)19-11-17(22)20-16-4-2-1-3-14(16)9-10-18(20)23-19/h1-11,21H,12H2 |
InChI-Schlüssel |
DNYHKVXLVTVFPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


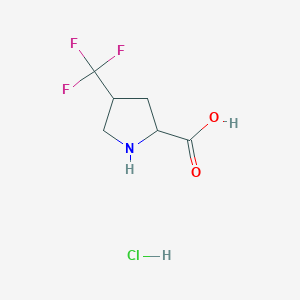

![(1R,3aR,5aS,7R,9aR,11aR)-1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-Tetradecahydro-6,6,9a,11a-tetramethylphenanthro[1,2-b]furan-1,7-diol](/img/structure/B12433372.png)
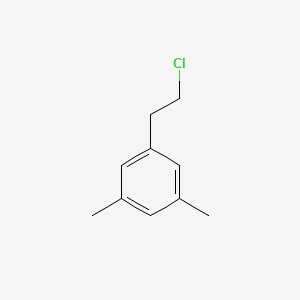
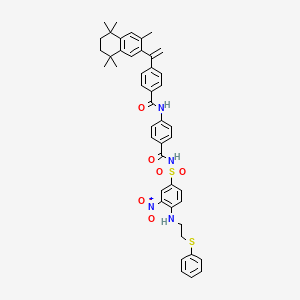
![3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B12433394.png)
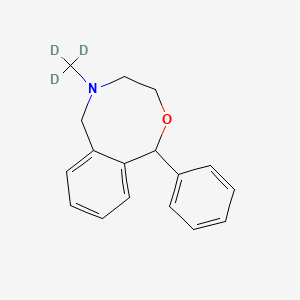

![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12433428.png)
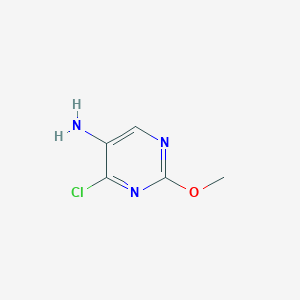
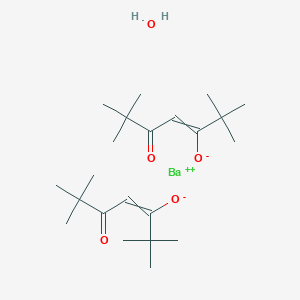
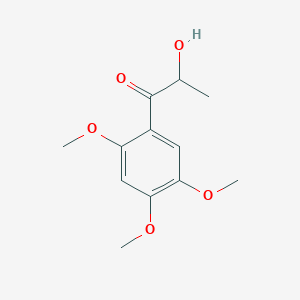
![N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide](/img/structure/B12433436.png)
![benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate](/img/structure/B12433437.png)
